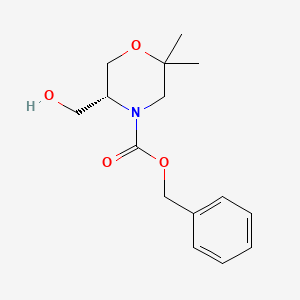
(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral morpholine derivative This compound is characterized by the presence of a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and morpholine.
Protection: The hydroxyl groups of the starting material are protected using a suitable protecting group, such as the carbobenzyloxy (Cbz) group.
Formation of Morpholine Ring: The protected intermediate undergoes cyclization to form the morpholine ring.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a series of reactions, including oxidation and reduction steps.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine: Similar structure but with a pyrrolidine ring.
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-piperidine: Similar structure but with a piperidine ring.
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-thiomorpholine: Similar structure but with a thiomorpholine ring.
Uniqueness
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. Its morpholine ring structure differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m1/s1 |
InChI Key |
CHFKEFGYSYDIPT-CYBMUJFWSA-N |
Isomeric SMILES |
CC1(CN([C@@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

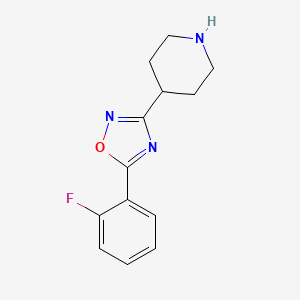
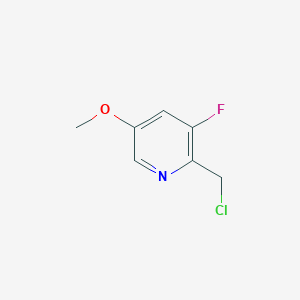
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
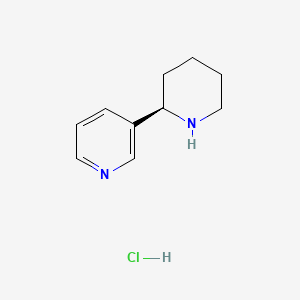
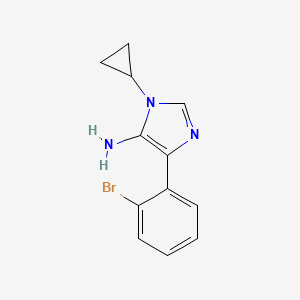
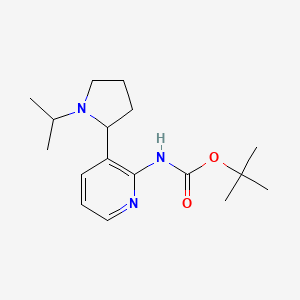
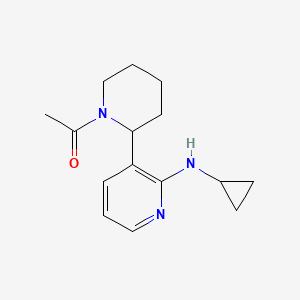
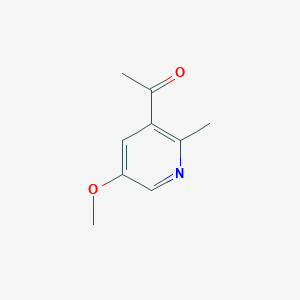
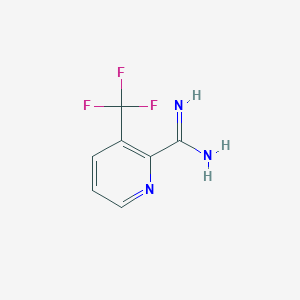
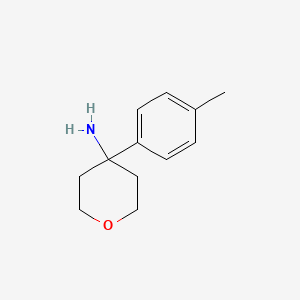
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
